Technical Guide: (4-Chloro-2,6-difluorophenyl)methanol (CAS: 252004-50-5)
Technical Guide: (4-Chloro-2,6-difluorophenyl)methanol (CAS: 252004-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and agrochemical development, where the incorporation of fluoro- and chloro-substituted phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of the fluorine and chlorine atoms can enhance metabolic stability and binding interactions of derivative compounds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (4-Chloro-2,6-difluorophenyl)methanol.
Physicochemical Properties
Detailed experimental data for (4-Chloro-2,6-difluorophenyl)methanol is not widely available in the public domain. The following table summarizes its basic molecular properties and includes data for its immediate precursor, 4-Chloro-2,6-difluorobenzaldehyde, for reference.
| Property | (4-Chloro-2,6-difluorophenyl)methanol | 4-Chloro-2,6-difluorobenzaldehyde (Precursor) |
| CAS Number | 252004-50-5 | 252004-45-8[1] |
| Molecular Formula | C₇H₅ClF₂O | C₇H₃ClF₂O[1] |
| Molecular Weight | 178.56 g/mol | 176.55 g/mol [1] |
| Appearance | Not specified (likely a solid) | Solid |
| Melting Point | Not specified | 68-73 °C |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Synthesis
Proposed Experimental Protocol: Reduction of 4-Chloro-2,6-difluorobenzaldehyde
This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.[2][3][4]
Materials:
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4-Chloro-2,6-difluorobenzaldehyde
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Methanol (reagent grade)
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Sodium borohydride (NaBH₄)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol to a concentration of approximately 0.2-0.5 M.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
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Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride and any borate esters.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers and wash with deionized water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Chloro-2,6-difluorophenyl)methanol.
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The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (4-Chloro-2,6-difluorophenyl)methanol.
Applications in Drug Development and Research
(4-Chloro-2,6-difluorophenyl)methanol is primarily utilized as an intermediate in the synthesis of more complex molecules. The corresponding benzyl bromide and benzylamine derivatives are also used for similar purposes.[5] The presence of the chloro and difluoro substituents on the phenyl ring makes it an attractive scaffold for several reasons:
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Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
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Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can improve membrane permeability and oral absorption.
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Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.
While specific examples of marketed drugs derived directly from (4-Chloro-2,6-difluorophenyl)methanol are not readily identifiable, its structural motif is found in various research compounds and patented molecules. The alcohol functionality provides a reactive handle for further synthetic transformations.
Potential Synthetic Transformations
The hydroxyl group of (4-Chloro-2,6-difluorophenyl)methanol can be readily converted into other functional groups, expanding its utility as a synthetic intermediate.
Caption: Potential synthetic transformations of (4-Chloro-2,6-difluorophenyl)methanol.
Signaling Pathways and Biological Activity
Currently, there is no publicly available data on the biological activity of (4-Chloro-2,6-difluorophenyl)methanol itself or its involvement in any specific signaling pathways. Its relevance in a biological context is as a precursor to other molecules that may have biological activity.
Conclusion
(4-Chloro-2,6-difluorophenyl)methanol is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its preparation from the corresponding aldehyde is straightforward, and its utility lies in the unique electronic and steric properties conferred by its halogenated phenyl ring. For researchers in drug discovery and agrochemical development, this compound represents a readily accessible starting material for the synthesis of novel, potentially bioactive molecules. Further research into its applications and the biological activities of its derivatives is warranted.
